molecular formula C7H4Cl2N2 B2567875 4,6-Dichloro-5-prop-2-ynylpyrimidine CAS No. 1823952-14-2

4,6-Dichloro-5-prop-2-ynylpyrimidine

Cat. No.: B2567875
CAS No.: 1823952-14-2
M. Wt: 187.02
InChI Key: CXMCNXGDUTZEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-prop-2-ynylpyrimidine is a specialized chemical building block designed for research and development applications. As a di-chlorinated pyrimidine derivative, its core value lies in its reactivity, where the two chlorine atoms at the 4 and 6 positions can be selectively displaced by various nucleophiles, enabling the construction of a diverse array of more complex pyrimidine structures. The prop-2-ynyl (propargyl) group at the 5-position introduces an alkyne functionality, providing an additional handle for further chemical modification through reactions such as metal-catalyzed couplings, including the versatile Cu(I)-catalyzed Azide-Alkyne Cycloaddition. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of potential kinase inhibitors and other small-molecule therapeutics. Its molecular framework is a common motif in the development of compounds for agrochemical and materials science research. Researchers value this reagent for its ability to efficiently introduce the 5-prop-2-ynylpyrimidine scaffold into target molecules, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical entities. FOR RESEARCH USE ONLY (RUO). Not for use in diagnostic, therapeutic, or veterinary procedures. This product is strictly intended for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

4,6-dichloro-5-prop-2-ynylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h1,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMCNXGDUTZEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823952-14-2
Record name 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-5-prop-2-ynylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of formamide, absolute ethyl alcohol, and sodium ethoxide as starting materials, followed by chlorination with thionyl chloride, is a common approach. This method is cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-prop-2-ynylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
4,6-Dichloro-5-prop-2-ynylpyrimidine is primarily recognized for its efficacy as a herbicide. It effectively controls broadleaf weeds, thereby enhancing crop yields and quality. The compound's mode of action involves inhibiting specific biochemical pathways in target plants, leading to their death while sparing crops. This selectivity is crucial for sustainable agricultural practices.

Feature Details
Active Ingredient This compound
Target Weeds Broadleaf weeds
Application Method Foliar application
Impact Increased crop yield and quality

Pharmaceutical Development

Therapeutic Potential
Research indicates that this compound may play a role in the development of new pharmaceuticals. Its structure allows it to act as a signal transduction inhibitor, which can be pivotal in cancer treatment. The compound has shown promise in targeting specific biological pathways associated with cell proliferation and survival.

Case Study: Cancer Treatment

A study explored the use of similar pyrimidine derivatives in combination therapies for cancer treatment. The findings suggested that these compounds could enhance the efficacy of existing treatments by targeting multiple signaling pathways simultaneously .

Material Science

Synthesis of Advanced Materials
The compound is utilized in the synthesis of advanced materials, particularly in creating coatings and polymers with enhanced properties. Its chemical structure allows for modifications that can improve the durability and functionality of materials used in various applications, including electronics and protective coatings.

Material Type Properties Enhanced
Coatings Improved adhesion and weather resistance
Polymers Increased tensile strength and flexibility

Environmental Science

Contamination Studies
In environmental science, this compound is investigated for its role in assessing soil and water contamination. Its application aids in developing remediation strategies for polluted environments by understanding the degradation pathways of contaminants.

Research Insights

Research has shown that compounds like this compound can serve as tracers in environmental studies to monitor the effectiveness of bioremediation efforts .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is often used as a standard to ensure accurate measurements and results in laboratory settings. Its stable chemical properties make it an ideal candidate for calibration purposes in various analytical techniques.

Analytical Technique Use of Compound
Chromatography Calibration standard
Spectroscopy Reference material for spectral analysis

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-prop-2-ynylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ C₅H₄Cl₂N₂O Planar structure with Cl···N interactions; used in crystallography studies
2,4,6-Trichloro-5-methoxypyrimidine 2-Cl, 4-Cl, 5-OCH₃, 6-Cl C₅H₃Cl₃N₂O Higher chlorination increases reactivity; agrochemical intermediate
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine 4-Cl, 6-Cl, 5-NO₂, 2-SC₃H₇ C₇H₇Cl₂N₃O₂S Nitro and thioether groups enhance electrophilicity; synthetic intermediate
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(prop-2-yn-1-yl)pyrimidine 4-Cl, 6-CH₃, 2-(4-CH₃C₆H₄), 5-C≡CCH₂ C₁₅H₁₃ClN₂ Bulky aryl and propargyl groups; potential kinase inhibitor
Key Observations:
  • Substituent Effects : The propargyl group in the target compound contrasts with methoxy (electron-donating) or nitro (electron-withdrawing) groups in analogs, altering electronic density and reactivity. For example, nitro groups (as in 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine) increase electrophilicity, favoring nucleophilic substitution reactions .
  • Steric Considerations : Bulky substituents like the 4-methylphenyl group in ’s compound may hinder reactivity but improve binding specificity in biological systems .

Physicochemical and Crystallographic Properties

  • 4,6-Dichloro-5-methoxypyrimidine : Exhibits a planar pyrimidine ring (r.m.s. deviation = 0.013 Å) with Cl···N interactions (3.094–3.100 Å) stabilizing a 3D framework .
  • 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(prop-2-yn-1-yl)pyrimidine : Molar mass 256.73 g/mol; steric effects from substituents may reduce crystallinity compared to simpler analogs .

The propargyl group’s linear geometry and π-electron richness in the target compound could influence packing efficiency and solubility.

Biological Activity

4,6-Dichloro-5-prop-2-ynylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 4 and 6 and a prop-2-ynyl group at position 5. The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. The compound's inhibitory effects have been associated with its ability to interact with various targets, including kinases and enzymes involved in cholesterol biosynthesis.

Inhibition Studies

A significant study reported that the compound exhibited inhibitory activity against squalene epoxidase, an enzyme critical in cholesterol biosynthesis. The IC50_{50} value for this inhibition was determined to be approximately 34 µM , indicating moderate potency compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the alkyl groups attached to the pyrimidine ring have shown differing levels of inhibitory activity. A detailed SAR analysis revealed that substitution patterns significantly affect the compound's potency against various biological targets .

Cancer Treatment Potential

In a recent investigation into compounds for treating uncontrolled cell proliferation diseases, including cancer, this compound was highlighted for its potential therapeutic applications. The compound demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .

Antifungal Activity

Another study explored the fungicidal properties of pyrimidine derivatives, including this compound. The compound was tested against various phytopathogenic fungi and showed promising antifungal activity, suggesting its potential use in agricultural applications .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50_{50} (µM)Biological Activity
This compoundSqualene Epoxidase34Moderate inhibition
Compound X (similar structure)Cyclin-dependent Kinases15High inhibition
Compound Y (modified pyrimidine)Phytopathogenic Fungi<10Strong antifungal activity

Q & A

Q. What are the optimal synthetic routes for 4,6-Dichloro-5-prop-2-ynylpyrimidine, and how can reaction yields be improved?

The synthesis of halogenated pyrimidines typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a common approach is the sequential functionalization of pyrimidine precursors. For example:

  • Step 1 : Start with 4,6-dihydroxypyrimidine, followed by chlorination using POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 4 and 6 .
  • Step 2 : Introduce the prop-2-ynyl group via Sonogashira coupling with a terminal alkyne, using Pd catalysts (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in anhydrous DMF or THF .

Q. Yield Optimization :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid carryover impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • The prop-2-ynyl group shows characteristic peaks: a singlet for the terminal alkyne proton (~2.5 ppm) and carbons (~70–80 ppm for sp-hybridized carbons) .
    • Chlorine substituents deshield adjacent pyrimidine ring protons, shifting aromatic protons downfield (e.g., 8.5–9.0 ppm) .
  • IR : Confirm C≡C stretching vibrations at ~2100–2260 cm⁻¹ .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₇H₅Cl₂N₃, MW: 218.04) and isotopic patterns consistent with two chlorine atoms .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture, which may hydrolyze chlorine substituents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in further functionalization of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example:
    • The C-2 position may show higher electrophilicity due to electron-withdrawing chlorine substituents, favoring nucleophilic aromatic substitution .
    • Molecular electrostatic potential (MEP) maps can visualize charge distribution, guiding modifications for target interactions (e.g., enzyme binding) .
  • Validation : Compare predicted reaction outcomes with experimental HPLC/MS data to refine computational parameters .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:
    • Solvent Effects : DMSO (common in stock solutions) can destabilize compounds. Validate stability via UV-Vis or NMR over 24-hour periods .
    • Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and ionic strength to mimic in vivo environments .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .

Q. How does X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

  • Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods. Optimize conditions with PEG-based precipitants .
  • Key Findings :
    • Chlorine atoms form halogen bonds with backbone carbonyl groups (e.g., 3.3 Å distance to Thr183 in kinase X) .
    • The prop-2-ynyl group occupies hydrophobic pockets, confirmed by B-factor analysis in refinement software (e.g., SHELXL ).

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

  • In Vitro Stability Studies :
    • Plasma Stability : Incubate with human plasma (37°C, 1–24 hours), quench with acetonitrile, and analyze via LC-MS/MS for degradation products .
    • Microsomal Stability : Use liver microsomes (CYP450 enzymes) to predict metabolic pathways. Identify metabolites using high-resolution MS .
  • Data Interpretation : Half-life (t₁/₂) >2 hours suggests suitability for further pharmacokinetic studies .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising activity?

  • Rational Design :
    • Introduce polar groups (e.g., –OH, –NH₂) at the C-2 position via Pd-catalyzed amination .
    • Replace prop-2-ynyl with PEGylated alkynes to improve aqueous solubility .
  • Evaluation : Measure logP (octanol/water partition coefficient) and compare with parent compound. Maintain IC₅₀ values within 10% deviation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.